3-Hydroxy-4-(thiophen-2-YL)benzoic acid

Antioxidant Free Radical Scavenging DPPH Assay

3-Hydroxy-4-(thiophen-2-yl)benzoic acid (CAS 1261889-15-9) is a heterocyclic aromatic compound with the molecular formula C11H8O3S and a molecular weight of 220.24 g/mol. It features a benzoic acid core co-substituted with a hydroxyl group at the 3-position and a thiophene ring at the 4-position.

Molecular Formula C11H8O3S
Molecular Weight 220.25 g/mol
CAS No. 1261889-15-9
Cat. No. B6395750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(thiophen-2-YL)benzoic acid
CAS1261889-15-9
Molecular FormulaC11H8O3S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)O
InChIInChI=1S/C11H8O3S/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6,12H,(H,13,14)
InChIKeyGKLGJCQDLMPTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-(thiophen-2-YL)benzoic acid (CAS 1261889-15-9): Chemical Identity and Structural Classification for Procurement


3-Hydroxy-4-(thiophen-2-yl)benzoic acid (CAS 1261889-15-9) is a heterocyclic aromatic compound with the molecular formula C11H8O3S and a molecular weight of 220.24 g/mol . It features a benzoic acid core co-substituted with a hydroxyl group at the 3-position and a thiophene ring at the 4-position. This substitution pattern places it at the intersection of hydroxybenzoic acid and thiophene chemical space, distinguishing it from the more common mono-substituted analogs such as 4-(thiophen-2-yl)benzoic acid (CAS 29886-62-2, MW 204.24) and 4-(thiophen-3-yl)benzoic acid (CAS 29886-64-4, MW 204.25), which lack the hydrogen-bond-donating hydroxyl moiety . The compound is supplied as a research-grade building block (typically ≥95% purity) and is structurally positioned as a versatile intermediate for medicinal chemistry derivatization programs .

  • Dual orthogonal handles (COOH and phenolic OH) for sequential derivatization
  • Reported antioxidant activity in DPPH assay; suitable for screening libraries
  • Distinct from mono-substituted thiophenyl analogs; hydroxyl group enables hydrogen bonding and synthetic transformations

Procurement Risk: Why 3-Hydroxy-4-(thiophen-2-YL)benzoic acid Cannot Be Replaced by Common Mono-Substituted Thiophenyl Benzoic Acid Analogs


Simple substitution of 3-hydroxy-4-(thiophen-2-yl)benzoic acid with close analogs such as 4-(thiophen-2-yl)benzoic acid or 4-(thiophen-3-yl)benzoic acid is scientifically unsound for applications where the 3-hydroxy group is functionally required. The hydroxyl substituent introduces a hydrogen-bond donor site and alters the compound's electronic profile, which directly impacts antioxidant radical-scavenging capacity, metal-chelating behavior, and downstream reactivity in derivatization chemistry. Experimental DPPH radical scavenging data demonstrate a greater than 100-fold difference in antioxidant potency between 3-hydroxy-4-(thiophen-2-yl)benzoic acid (IC50 = 25 µg/mL) and 4-(thiophen-2-yl)benzoic acid (IC50 = 2989.54 µg/mL) when measured under comparable assay conditions [1]. Furthermore, the presence of the hydroxyl group enables synthetic transformations—such as esterification at the phenol, oxidation to quinone-like structures, or O-alkylation—that are simply unavailable to the non-hydroxylated analogs . Procurement specifications must therefore explicitly require the 3-hydroxy-4-thiophen-2-yl substitution pattern when these functional properties are critical to the intended application.

  • ! Hydroxyl group is essential for antioxidant activity; non-hydroxylated analogs (e.g., 4-(thiophen-2-yl)benzoic acid) may show negligible DPPH response.
  • ! Synthetic pathways relying on phenol reactivity (O-alkylation, esterification) are unavailable with mono-functional benzoic acid analogs.
  • ! Reported cross-study comparison indicates activity difference of two orders of magnitude; direct replacement without validation may compromise assay sensitivity.

Quantitative Differentiation Evidence: 3-Hydroxy-4-(thiophen-2-YL)benzoic acid vs. Closest Analogs and In-Class Candidates


DPPH Radical Scavenging: ~120-Fold Potency Advantage Over Non-Hydroxylated 4-(Thiophen-2-yl)benzoic Acid

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 3-hydroxy-4-(thiophen-2-yl)benzoic acid demonstrated an IC50 of 25 µg/mL , indicating strong radical scavenging potential attributable to the 3-hydroxy group. By contrast, the non-hydroxylated analog 4-(thiophen-2-yl)benzoic acid showed negligible activity with an IC50 of 2989.54 ± 3.5 µg/mL under comparable DPPH assay conditions [1]. This represents an approximate 120-fold potency differential. It should be noted that these values originate from different studies and are compared here as cross-study comparable evidence rather than a direct head-to-head experiment. Ascorbic acid, a standard positive control in DPPH assays, typically exhibits IC50 values in the range of 3–10 µg/mL [2].

DPPH IC50 comparison
Cross-study comparable
Target IC50 = 25 µg/mL; 4-(thiophen-2-yl)benzoic acid ~2990 µg/mL; ~120-fold difference
Supports detectable antioxidant signal at screening concentrations where non-hydroxylated analog is inactive.
Cross-study data; not a head-to-head experiment. Verify in-house.
Antioxidant Free Radical Scavenging DPPH Assay

Antioxidant Potency Falls Within the Benchmarked Range of Known 3-Hydroxythiophene Derivatives But Below Optimized HDAC/COX Pharmacophores

The 3-hydroxythiophene scaffold is a privileged substructure in antioxidant research. A 2022 study by Abu-Melha et al. reported that newly synthesized 3-hydroxy-2-substituted-thiophene derivatives (compounds 5a-c) displayed DPPH IC50 values ranging from 3.01 to 26.27 µg/mL using ascorbic acid, BHA, and BHT as reference antioxidants [1]. The target compound's IC50 of 25 µg/mL falls within this range, confirming class-consistent antioxidant behavior. However, it should be clearly noted that this compound is structurally distinct from the highly optimized 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives developed as dual 5-LOX/COX inhibitors, which achieve submicromolar IC50 values (e.g., IC50 in the sub-µM range for 5-LOX and COX-1 inhibition) [2]. The target compound is a simpler, non-fused thiophenyl benzoic acid that has not undergone the extensive structure-activity optimization applied to the fused benzothiophene pharmacophore series. Users seeking potent enzyme inhibition should be aware that this compound is a building block or screening starting point, not a pre-optimized drug-like inhibitor.

Class-level antioxidant benchmark
Class-level inference
Target DPPH IC50 25 µg/mL within reported range 3.01–26.27 µg/mL for 3-hydroxythiophene derivatives; enzyme inhibition data absent.
Class-consistent antioxidant behaviour; compound is a screening starting point, not a pre-optimized enzyme inhibitor.
Enzyme inhibitory potency unknown; fused benzothiophenes show submicromolar IC50 values.
Structure-Activity Relationship 3-Hydroxythiophene Pharmacophore Comparison

Distinct NMR Spectroscopic Fingerprint Enables Identity Verification and Discriminates from Structural Isomers and Positional Analogs

The 3-hydroxy-4-(thiophen-2-yl) substitution pattern generates a unique NMR spectroscopic signature that enables unambiguous identity confirmation and differentiation from positional isomers. The InChI Key GKLGJCQDLMPTIH-UHFFFAOYSA-N is unique to this specific regioisomer . Key distinguishing features include: the 3-hydroxy proton resonance (exchangeable, concentration-dependent), aromatic proton coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring (H-2, H-5, H-6), and thiophene proton signals (H-3', H-4', H-5') that differ in chemical shift from the 3-thienyl isomer due to altered ring current effects. By comparison, the non-hydroxylated analog 4-(thiophen-2-yl)benzoic acid (CAS 29886-62-2, InChI Key: FISAUHGRILVMDP-UHFFFAOYSA-N) shows a simpler aromatic region with distinct coupling for a 1,4-disubstituted benzene ring, and lacks the exchangeable phenolic OH signal entirely . These spectroscopic differences provide robust identity verification for incoming quality control—a critical consideration when sourcing from multiple vendors where regioisomeric contamination is a procurement risk.

NMR identity fingerprint
Reported
Unique InChI Key; 1,2,4-trisubstituted benzene pattern; exchangeable phenolic OH; thiophen-2-yl signals.
Enables unambiguous identity verification and differentiation from regioisomeric analogs.
Source-specific review; confirm with in-house NMR on receipt.
Quality Control NMR Spectroscopy Structural Identity

Synthetic Versatility: Dual Functional Handles (Phenol and Carboxylic Acid) Enable Chemical Space Expansion Unavailable to Mono-Functional Analogs

The presence of two chemically orthogonal functional groups—a carboxylic acid at C-1 and a phenolic hydroxyl at C-3—provides synthetic versatility that is structurally unavailable in common mono-functional analogs such as 4-(thiophen-2-yl)benzoic acid (carboxylic acid only) or 3-hydroxybenzoic acid (no thiophene). The carboxylic acid can undergo amidation, esterification, or reduction, while the phenolic hydroxyl can participate in O-alkylation, O-acylation, or Mitsunobu reactions . Critically, chemoselective derivatization is possible: the carboxylic acid can be selectively activated (e.g., via EDC/HOBt coupling) in the presence of the free phenol, or the phenol can be selectively protected (e.g., as a silyl ether) while preserving the carboxylic acid for subsequent transformations. In contrast, 4-(thiophen-2-yl)benzoic acid (CAS 29886-62-2) provides only the carboxylic acid handle for derivatization , and 3-hydroxy-4-phenylbenzoic acid (CAS 106593-48-0) replaces the sulfur-containing thiophene with a phenyl ring, altering electronic properties and eliminating the heteroatom-mediated interactions that thiophene confers . This combination of dual functionality and heterocyclic character is the compound's primary procurement value proposition as a medicinal chemistry building block.

Dual functional handles
Direct comparison
Two orthogonal groups: COOH at C1, phenolic OH at C3; thiophen-2-yl. Mono-functional analogs offer only one reactive site.
Enables sequential chemoselective derivatization; each gram supports at least two diversity-generating steps.
Chemoselectivity confirmed under standard amide coupling and O-alkylation conditions.
Synthetic Intermediate Derivatization Chemistry Building Block

Procurement Decision Guide: Optimal Application Scenarios for 3-Hydroxy-4-(thiophen-2-YL)benzoic acid Based on Quantitative Differentiation Evidence


Antioxidant Screening Libraries: Selecting the Hydroxylated Thiophenyl Benzoic Acid Hit-Finding Scaffold

For high-throughput antioxidant screening programs using the DPPH assay, 3-hydroxy-4-(thiophen-2-yl)benzoic acid is the appropriate procurement choice over non-hydroxylated analogs such as 4-(thiophen-2-yl)benzoic acid. The ~120-fold difference in DPPH IC50 (25 vs. ~2990 µg/mL) means that the hydroxylated compound will register as a confirmed hit at screening concentrations (typically 10–50 µg/mL) where the non-hydroxylated analog will be scored as inactive, potentially leading to false negatives in primary screens [1]. Furthermore, its activity falls within the validated range of known 3-hydroxythiophene antioxidants (IC50 3.01–26.27 µg/mL), providing literature precedent for this scaffold class [2]. Procurement recommendation: specify CAS 1261889-15-9 and confirm hydroxyl presence by NMR or IR before library incorporation.

Parallel Library Synthesis: Exploiting Dual Orthogonal Functionalization Sites for SAR Exploration

For medicinal chemistry programs building focused compound libraries around thiophene-containing scaffolds, 3-hydroxy-4-(thiophen-2-yl)benzoic acid provides a strategic advantage over mono-functional analogs. The orthogonal reactivity of the carboxylic acid (C-1) and phenolic hydroxyl (C-3) enables sequential chemoselective derivatization without protecting group manipulation in many cases: the carboxylic acid can be coupled to amine building blocks (EDC/HOBt conditions), while the phenol can be subsequently alkylated or acylated to introduce diversity at a second vector . This dual-functionalization capability is unavailable with 4-(thiophen-2-yl)benzoic acid (single handle) and provides distinct electronic properties compared to the phenyl analog 3-hydroxy-4-phenylbenzoic acid, where the absence of thiophene sulfur eliminates opportunities for sulfur-mediated target interactions [1][2]. Procurement value: each gram purchased supports at least two sequential diversity-generating steps.

Quality Control Verification: NMR-Based Identity Confirmation Protocol for Incoming Material

Given the structural similarity among commercially available thiophenyl benzoic acid positional isomers and the risk of supplier mislabeling, incoming QC should employ 1H NMR as a definitive identity verification method. The characteristic spectroscopic markers for 3-hydroxy-4-(thiophen-2-yl)benzoic acid include: (i) the exchangeable phenolic OH proton (broad singlet, ~9–11 ppm in DMSO-d6), (ii) aromatic proton coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, and (iii) thiophene proton signals corresponding to a 2-substituted thiophene . These features collectively distinguish the target compound from 4-(thiophen-2-yl)benzoic acid (no OH signal, 1,4-disubstituted benzene pattern) and 4-(thiophen-3-yl)benzoic acid (distinct thiophene coupling, no OH signal) [1]. The unique InChI Key (GKLGJCQDLMPTIH-UHFFFAOYSA-N) serves as a computational cross-check. Procurement SOP recommendation: require vendor Certificate of Analysis with 1H NMR spectrum; perform in-house NMR verification on receipt.

Medicinal Chemistry Lead Generation: Docking-Based Virtual Screening Starting Point

Computational chemistry and molecular docking studies on 3-hydroxythiophene derivatives have demonstrated that the hydroxyl group participates in key hydrogen-bonding interactions with target protein residues, supporting the antioxidant experimental data . 3-Hydroxy-4-(thiophen-2-yl)benzoic acid is structurally suitable as a virtual screening starting point for programs targeting enzymes or receptors where hydrogen-bond donation from a phenolic OH and π-stacking or sulfur-mediated interactions from the thiophene ring are desirable pharmacophoric features. However, procurement teams should note that this compound has not been optimized for any specific enzyme target: more advanced benzothiophene-based hydroxamic acids have been developed as potent and selective HDAC6 inhibitors, and 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been optimized to submicromolar dual 5-LOX/COX inhibition [1][2]. The target compound should be viewed as a fragment-like starting scaffold for hit discovery and subsequent SAR expansion, not as a pre-validated inhibitor for any specific target.

Application
Selection Property
Validation Focus
Antioxidant screening libraries
Hydroxyl-dependent DPPH activity
Confirm hydroxyl presence (NMR/IR) before library incorporation
Parallel library synthesis
Orthogonal COOH and OH reactivity
Verify chemoselective derivatization protocols; monitor functional group integrity
Quality control verification
Unique NMR fingerprint
Incoming QC via ¹H NMR; check for regioisomeric purity
Medicinal chemistry lead generation
Fragment-like scaffold with H-bond donor
Evaluate in target-specific assays; not a pre-optimized enzyme inhibitor
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